Cas no 2091203-48-2 (2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol)

2-(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol is a brominated benzoxepin derivative featuring an ethoxyethanol side chain. This compound is of interest in synthetic organic chemistry due to its versatile functional groups, which enable further derivatization for pharmaceutical or material science applications. The bromine substituent at the 8-position enhances reactivity for cross-coupling reactions, while the hydroxyl group on the ethoxy side chain provides a handle for additional modifications. Its rigid benzoxepin core contributes to structural stability, making it a potential intermediate in the synthesis of bioactive molecules or specialized polymers. The compound's balanced polarity ensures solubility in common organic solvents, facilitating its use in laboratory-scale reactions.
2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol structure
2091203-48-2 structure
Product name:2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol
CAS No:2091203-48-2
MF:C12H15BrO3
MW:287.149703264236
MDL:MFCD31667419
CID:4636900
PubChem ID:131472643

2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
    • 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol
    • MDL: MFCD31667419
    • Inchi: 1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2
    • InChI Key: HULMYJWZJYQPLB-UHFFFAOYSA-N
    • SMILES: C(O)COC1C2=CC=C(Br)C=C2OCCC1

2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-300322-10.0g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95.0%
10.0g
$4545.0 2025-03-19
Enamine
EN300-300322-0.05g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95.0%
0.05g
$245.0 2025-03-19
Enamine
EN300-300322-0.1g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95.0%
0.1g
$366.0 2025-03-19
Enamine
EN300-300322-5.0g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-300322-0.25g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95.0%
0.25g
$524.0 2025-03-19
A2B Chem LLC
AX44164-50mg
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95%
50mg
$293.00 2024-04-20
A2B Chem LLC
AX44164-1g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95%
1g
$1148.00 2024-04-20
A2B Chem LLC
AX44164-500mg
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95%
500mg
$903.00 2024-04-20
1PlusChem
1P01E9DW-2.5g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95%
2.5g
$2622.00 2023-12-19
1PlusChem
1P01E9DW-10g
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
2091203-48-2 95%
10g
$5680.00 2023-12-19

Additional information on 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol

Professional Introduction to 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol (CAS No. 2091203-48-2)

2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 2091203-48-2, belongs to the class of benzoxepine derivatives, which are known for their potential applications in medicinal chemistry. The presence of a bromo substituent at the 8-position of the tetrahydro-1-benzoxepine ring enhances its reactivity and makes it a valuable scaffold for further chemical modifications.

The structure of 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol features an oxygenated ethyl chain attached to the 5-position of the benzoxepine ring. This modification introduces a hydroxyl group at the end of the ethyl chain, which can participate in various chemical reactions such as etherification or esterification. The overall architecture of this compound suggests potential biological activity, making it a promising candidate for drug discovery and development.

In recent years, there has been a growing interest in benzoxepine derivatives due to their demonstrated efficacy in various therapeutic areas. The bromo-substituted benzoxepines are particularly noteworthy because they exhibit enhanced binding affinity to certain biological targets. For instance, studies have shown that compounds with similar structures can interact with serotonin receptors, which are implicated in mood disorders and neurological conditions. The 8-bromo group in 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol is believed to modulate the electronic properties of the molecule, thereby influencing its interactions with biological macromolecules.

One of the most compelling aspects of this compound is its potential as a pharmacophore. The tetrahydro-1-benzoxepine core is a well-known pharmacological motif that has been explored in the development of drugs targeting central nervous system (CNS) disorders. The addition of an oxygenated ethyl chain at the 5-position introduces additional conformational flexibility, which can be exploited to optimize binding interactions with therapeutic targets. This structural feature makes 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol a versatile scaffold for designing novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of the biological potential of this compound. Researchers have employed virtual screening techniques to identify potential binding sites and assess the interactions between 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethan-1-ol and target proteins. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammation and neurodegeneration. The hydroxyl group at the end of the ethyl chain has been particularly noted for its ability to form hydrogen bonds with polar residues in protein active sites.

The synthesis of 2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yloxyethan-1 ol) involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic steps include the formation of the benzoxepine ring system followed by bromination at the 8-position. The introduction of the oxygenated ethyl chain is typically accomplished through nucleophilic substitution or etherification reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this type of compound.

In addition to its pharmaceutical applications, 2-(8-bromo -2 ,3 ,4 ,5 -tetrahydro -1 -benzox epin -5 -yloxyethan -1 -ol has shown promise in materials science research. Its unique structural features make it a suitable candidate for developing novel polymers and functional materials with tailored properties. For instance, researchers have explored its incorporation into polymer matrices to enhance thermal stability or mechanical strength. The presence of both hydrophobic and hydrophilic regions in its structure allows it to act as a surfactant or emulsifier in various formulations.

The future direction of research on this compound is likely to focus on expanding its chemical diversity through derivatization strategies. By modifying different parts of its structure—such as introducing additional substituents or altering the length of the ethyl chain—scientists can generate libraries of analogs with varying biological activities. High-throughput screening techniques combined with structure/activity relationship (SAR) studies will be instrumental in identifying lead compounds for further development.

Overall,2-(8-bromo -2 ,3 ,4 ,5 -tetrahydro -1 -benz ox epin -5 -yloxyethan -1 ol) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological applications. Its role as a pharmacophore and its versatility as a scaffold for drug design underscore its importance in ongoing research efforts aimed at developing novel therapeutic agents for treating various diseases.

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